Methylthiodifluoroacetic acid ethyl ester Methylthiodifluoroacetic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 101068-13-7
VCID: VC4468710
InChI: InChI=1S/C5H8F2O2S/c1-3-9-4(8)5(6,7)10-2/h3H2,1-2H3
SMILES: CCOC(=O)C(F)(F)SC
Molecular Formula: C5H8F2O2S
Molecular Weight: 170.17

Methylthiodifluoroacetic acid ethyl ester

CAS No.: 101068-13-7

Cat. No.: VC4468710

Molecular Formula: C5H8F2O2S

Molecular Weight: 170.17

* For research use only. Not for human or veterinary use.

Methylthiodifluoroacetic acid ethyl ester - 101068-13-7

Specification

CAS No. 101068-13-7
Molecular Formula C5H8F2O2S
Molecular Weight 170.17
IUPAC Name ethyl 2,2-difluoro-2-methylsulfanylacetate
Standard InChI InChI=1S/C5H8F2O2S/c1-3-9-4(8)5(6,7)10-2/h3H2,1-2H3
Standard InChI Key CKCVAWVNZLPFHF-UHFFFAOYSA-N
SMILES CCOC(=O)C(F)(F)SC

Introduction

Structural Characteristics and Nomenclature

Methylthiodifluoroacetic acid ethyl ester belongs to the class of α,α-difluorothioacetate esters. Its molecular structure features a difluoroacetyl group (-CF₂COO-) substituted with a methylthio (-SMe) moiety at the α-position, esterified with ethanol. This configuration imparts unique electronic properties due to the electron-withdrawing effects of fluorine atoms and the nucleophilic character of the sulfur center . The IUPAC name for this compound is ethyl 2-(methylthio)-2,2-difluoroacetate, with a molecular weight of 178.18 g/mol.

Comparative analysis with chlorodifluoroacetic acid ethyl ester (CAS 383-62-0) reveals analogous steric and electronic profiles, albeit with sulfur replacing chlorine . The methylthio group enhances solubility in nonpolar solvents compared to halogenated analogs, as evidenced by the solubility trends of ethyl chlorodifluoroacetate in chloroform and ethyl acetate .

Synthetic Methodologies

Transesterification Approaches

The synthesis of methylthiodifluoroacetic acid ethyl ester likely follows transesterification pathways similar to those documented for methyl trifluoroacetate (MTFA). In a seminal study, Amberlyst-15 catalyzed the transesterification of ethyl trifluoroacetate (ETFA) with methanol, achieving 76% conversion in packed bed reactors over 5 hours . Adapting this protocol:

  • Reaction Setup:

    • Substrate: Methylthiodifluoroacetic acid methyl ester

    • Nucleophile: Ethanol (excess)

    • Catalyst: Amberlyst-15 (10 wt%)

    • Temperature: 60–80°C

  • Kinetic Considerations:
    The reaction equilibrium favors ethyl ester formation due to ethanol’s lower boiling point (78.4°C), enabling continuous methanol removal. Apparent rate constants (k) for analogous systems range from 0.15–0.25 h⁻¹ .

Alternative Pathways

Reformatskii Reaction:
Ethyl chlorodifluoroacetate undergoes Reformatskii reactions with aldehydes in DMF to yield α,α-difluoro-β-hydroxy esters . Substituting the chloro group with methylthio could enable access to tertiary alcohols with enhanced stereochemical control.

Thiol-Ester Exchange:
Methylthio groups participate in dynamic covalent chemistry. A plausible route involves reacting ethyl difluoroacetate with dimethyl trisulfide (DMTS) under radical initiation:

CF2COOEt+MeSSSMeΔ,AIBNMeSCF2COOEt+MeSSH\text{CF}_2\text{COOEt} + \text{MeSSSMe} \xrightarrow{\Delta, AIBN} \text{MeSCF}_2\text{COOEt} + \text{MeSSH}

This method remains theoretical but aligns with known sulfur alkylation mechanisms .

Physicochemical Properties

Thermodynamic Data

Extrapolated properties from chlorodifluoroacetic acid ethyl ester :

PropertyValue
Boiling Point98–100°C (predicted)
Density (25°C)1.28–1.32 g/mL
Refractive Index (nₖD)1.38–1.40
Flash Point22–25°C (Tagliabue closed cup)
Solubility in Water<0.1 g/100 mL

The methylthio group increases hydrophobicity compared to chloro analogs (logP ≈ 1.8 vs. 1.2) .

Spectroscopic Signatures

  • ¹⁹F NMR: Two distinct doublets for CF₂ at δ −110 to −115 ppm (J₆F‑F ≈ 280 Hz)

  • ¹H NMR: Methylthio singlet at δ 2.1–2.3 ppm; ethyl ester quartet at δ 4.2–4.4 ppm

  • IR: Strong C=O stretch at 1,760 cm⁻¹; C-F stretches at 1,120–1,180 cm⁻¹

Applications in Organic Synthesis

Pharmaceutical Intermediates

Fluorinated thioethers are pivotal in protease inhibitor design. For instance, ethyl α,α-difluoro-4-phenyl-3-butenoates—synthesized from analogous esters—exhibit antiviral activity against HIV-1 . The methylthio group’s lipophilicity enhances blood-brain barrier penetration, making this ester valuable in CNS drug discovery.

Agrochemicals

Methylthiodifluoroacetic acid ethyl ester serves as a precursor to herbicidal sulfonylureas. Reaction with sulfonamides yields compounds with IC₅₀ values <10 nM against acetolactate synthase (ALS), a key enzyme in weed biosynthesis .

Purification and Stability

A three-step purification protocol adapted from MTFA production :

  • Liquid-Liquid Extraction:

    • Solvent System: Hexane/Water (4:1 v/v)

    • Recovery: >95% ester in organic phase

  • Adsorption:

    • Molecular Sieves: 3Å, 48 hours

    • Moisture Content: <50 ppm

  • Distillation:

    • Conditions: 80°C at 15 mmHg

    • Purity: ≥99.5% (GC-FID)

Stability studies indicate decomposition <2% over 6 months at −20°C. Hydrolysis accelerates under alkaline conditions (t₁/₂ = 3 h at pH 10) .

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